molecular formula C10H9NO4 B1612621 5,7-Dimethoxy-1H-indole-2,3-dione CAS No. 76159-92-7

5,7-Dimethoxy-1H-indole-2,3-dione

Cat. No.: B1612621
CAS No.: 76159-92-7
M. Wt: 207.18 g/mol
InChI Key: HXECXMBAFBNYRH-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is known for its unique chemical structure, which includes two methoxy groups at the 5 and 7 positions of the indole ring, and a dione functionality at the 2 and 3 positions. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethoxy-1H-indole-2,3-dione can be achieved through several methods. One common approach involves the reaction of 5,7-dimethoxyindole with an oxidizing agent to introduce the dione functionality at the 2 and 3 positions. This reaction typically requires specific conditions such as the presence of a strong acid or base and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain a high-quality product.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethoxy-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the dione functionality to other forms, such as alcohols or amines.

    Substitution: The methoxy groups at the 5 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

5,7-Dimethoxy-1H-indole-2,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    5,7-Dimethyl-1H-indole-2,3-dione: Similar structure but with methyl groups instead of methoxy groups.

    5,6-Dimethoxy-1H-indole-2,3-dione: Similar structure with methoxy groups at different positions.

    1H-Indole-2,3-dione (Isatin): Lacks the methoxy groups but shares the indole dione core.

Uniqueness: 5,7-Dimethoxy-1H-indole-2,3-dione is unique due to the presence of methoxy groups at the 5 and 7 positions, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

5,7-dimethoxy-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-14-5-3-6-8(7(4-5)15-2)11-10(13)9(6)12/h3-4H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXECXMBAFBNYRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588630
Record name 5,7-Dimethoxy-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76159-92-7
Record name 5,7-Dimethoxy-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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